molecular formula C20H24FN3O B2768647 N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide CAS No. 1448060-11-4

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide

Numéro de catalogue: B2768647
Numéro CAS: 1448060-11-4
Poids moléculaire: 341.43
Clé InChI: AASIVJZWMPRIPC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroindazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclopentyl group is then introduced via alkylation reactions. The final step involves the coupling of the tetrahydroindazole derivative with 2-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to maximize yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Applications De Recherche Scientifique

The compound exhibits significant biological activity primarily through the inhibition of Janus kinases (JAKs), which are critical mediators in inflammatory signaling pathways. By inhibiting these kinases, N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide may reduce inflammation and alleviate pain associated with various conditions such as rheumatoid arthritis and other inflammatory diseases .

Therapeutic Applications

  • Anti-inflammatory Effects : The compound's ability to inhibit JAKs suggests its potential use in treating inflammatory diseases. Clinical studies have indicated that JAK inhibitors can significantly reduce symptoms in patients with rheumatoid arthritis .
  • Cancer Research : Indazole derivatives have been explored for their anticancer properties. The unique structure of this compound may provide new avenues for developing targeted cancer therapies.
  • Neurological Disorders : Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. Further research is needed to explore the potential of this compound in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of indazole derivatives:

  • Study on JAK Inhibition : A study demonstrated that indazole-based compounds effectively inhibited JAK activity in vitro, leading to reduced inflammatory cytokine production in cell cultures.
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound exhibited cytotoxic effects against certain cancer types, suggesting its potential as an anticancer agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • **N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
  • **N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide

Uniqueness

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide is unique due to its specific combination of a cyclopentyl group, a tetrahydroindazole ring, and a fluorobenzamide moiety. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Activité Biologique

N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-fluorobenzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a cyclopentyl group attached to a tetrahydroindazole moiety and a fluorobenzamide functional group. Its molecular formula is C17H25N3OC_{17}H_{25}N_{3}O with a molecular weight of 287.4 g/mol. The structural features contribute to its lipophilicity and potential interaction with biological targets.

Antitumor Activity

Research has indicated that derivatives of indazole, including this compound, exhibit significant antitumor properties. A study evaluated various indazole derivatives against human cancer cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma) using the MTT assay. Notably, certain compounds demonstrated promising inhibitory effects on the K562 cell line with an IC50 value of 5.15 µM, indicating potent anticancer activity while maintaining selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM .

The mechanism underlying the antitumor activity involves the induction of apoptosis and modulation of the cell cycle. For instance:

  • Apoptosis Induction : The compound has been shown to increase apoptosis rates in K562 cells in a dose-dependent manner. Treatment with varying concentrations resulted in total apoptosis rates increasing significantly compared to controls .
  • Cell Cycle Arrest : Analysis revealed that treatment with the compound led to an increase in the G0/G1 phase population while decreasing S phase cells, suggesting that it may effectively halt cell proliferation by inducing cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the indazole ring can significantly influence biological activity. For example, substituents at the C-5 position have been shown to enhance or diminish antitumor efficacy depending on their electronic and steric properties . The presence of fluorine at strategic positions appears to be crucial for maintaining high levels of activity against cancer cells.

Summary of Biological Activities

Activity Cell Line IC50 (µM) Effect
Antitumor ActivityK5625.15Induces apoptosis
CytotoxicityHEK-29333.2Selective toxicity
Cell Cycle ArrestK562N/AIncreased G0/G1 phase

Case Studies

In a specific case study involving compound 6o , researchers observed that treatment led to significant changes in apoptosis-related protein expression. The expression of Bcl-2 (an anti-apoptotic protein) decreased while Bax (a pro-apoptotic protein) increased, further supporting the compound's role in promoting apoptosis .

Propriétés

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c21-17-11-5-3-9-15(17)20(25)22-13-18-16-10-4-6-12-19(16)24(23-18)14-7-1-2-8-14/h3,5,9,11,14H,1-2,4,6-8,10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASIVJZWMPRIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.